molecular formula C6H3BrN2O4 B2771230 3-Bromo-5-nitropyridine-4-carboxylic acid CAS No. 1805472-62-1

3-Bromo-5-nitropyridine-4-carboxylic acid

Cat. No.: B2771230
CAS No.: 1805472-62-1
M. Wt: 247.004
InChI Key: JKAMFKSJMRTSAO-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Carboxylic Acids in Chemical Synthesis and Applied Sciences

Pyridine carboxylic acids are a class of organic compounds that feature a pyridine ring—a six-membered aromatic ring containing one nitrogen atom—substituted with one or more carboxylic acid groups. This structural framework is of immense importance in both chemical synthesis and a range of applied sciences. The pyridine nucleus is a common feature in numerous natural products, including vitamins and alkaloids, as well as in a vast array of pharmaceuticals and agrochemicals. lifechemicals.comnih.gov

The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties, making the pyridine ring electron-deficient. This influences the reactivity of the molecule and provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.govnih.gov The carboxylic acid group adds polarity to the molecule and can participate in a variety of chemical transformations, including esterification, amidation, and decarboxylation. researchgate.net This versatility makes pyridine carboxylic acid derivatives highly sought-after scaffolds in medicinal chemistry for the development of new therapeutic agents. nih.gov

Strategic Importance of Halogenated and Nitrated Pyridines as Synthetic Intermediates

The introduction of halogen atoms and nitro groups onto the pyridine ring further enhances its utility as a synthetic intermediate. Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. youtube.com The halogen atom, in this case, bromine, can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

Similarly, nitrated pyridines are valuable precursors in organic synthesis. The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring for certain reactions. acs.org Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to a diverse array of amino-substituted pyridines, which are themselves important intermediates in the synthesis of biologically active molecules. google.com The combination of both a halogen and a nitro group on the pyridine ring, as seen in 3-Bromo-5-nitropyridine-4-carboxylic acid, creates a highly functionalized and reactive scaffold for further chemical modification.

Overview of Research Trajectories for this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly accessible literature, its potential research trajectories can be inferred from the known chemistry of its constituent functional groups and related molecules. Structurally similar compounds, such as 2-Bromo-5-nitropyridine-4-carboxylic acid, are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

The primary research trajectory for this compound is likely as a key intermediate in the synthesis of more complex molecules. The presence of three distinct functional groups—bromo, nitro, and carboxylic acid—on the pyridine ring allows for a variety of selective chemical transformations. For instance, the carboxylic acid could be converted to an ester or an amide, the nitro group could be reduced to an amine, and the bromine atom could be displaced or used in a cross-coupling reaction. This trifunctional nature makes it a highly adaptable building block for the construction of diverse molecular architectures, particularly in the context of drug discovery and materials science.

Scope and Limitations of the Current Academic Research Landscape

The current academic research landscape for this compound is characterized by a notable scarcity of dedicated studies. Much of the available information is derived from chemical supplier catalogs and databases, which provide basic physicochemical data but lack in-depth research on its synthesis, reactivity, and applications. This limitation suggests that the compound is likely used as an intermediate in proprietary industrial processes or is a relatively new entity in the research chemical market. The absence of extensive peer-reviewed literature presents both a challenge and an opportunity for the scientific community to explore the fundamental chemistry and potential applications of this intriguing molecule.

Compound Information

Compound Name
This compound
2-Bromo-5-nitropyridine-4-carboxylic acid
Pyridine

Physicochemical Data for this compound

PropertyValue
Molecular Formula C₆H₃BrN₂O₄
Molecular Weight 247.00 g/mol
CAS Number 1805472-62-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAMFKSJMRTSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Nitropyridine 4 Carboxylic Acid

De Novo Synthetic Pathways to the Pyridine (B92270) Core

Building the substituted pyridine skeleton from the ground up offers a convergent route to complex structures. This involves forming the six-membered nitrogen-containing ring by combining several simpler acyclic components.

Cyclization Reactions for Pyridine Ring Formation

Classical condensation reactions are foundational to pyridine synthesis. These methods assemble the ring through the formation of multiple carbon-carbon and carbon-nitrogen bonds, followed by an aromatization step.

The Hantzsch Dihydropyridine Synthesis is a well-established multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine (B1200194), which must be oxidized to yield the aromatic pyridine ring. wikipedia.org For a tetrasubstituted target like 3-bromo-5-nitropyridine-4-carboxylic acid, appropriately substituted precursors would be required, though this can present challenges in sourcing and controlling regiochemistry.

Another significant method is the Bohlmann-Rahtz Pyridine Synthesis , which generates substituted pyridines by reacting an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org This process forms an aminodiene intermediate that, upon heating, undergoes cyclodehydration to afford the pyridine product. wikipedia.org Modifications to this method, such as the use of acid catalysts, can lower the reaction temperature and allow for a one-step synthesis of highly functionalized pyridines from enamines and alkynones. organic-chemistry.orgorganic-chemistry.org

One-Pot Multicomponent Reactions for Pyridine Scaffolds

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and procedural simplicity. bohrium.comnih.gov These reactions combine three or more reactants in a single vessel to form a complex product, avoiding the need to isolate intermediates. acsgcipr.org

Various MCRs have been developed for the synthesis of polysubstituted pyridines. nih.gov For instance, a four-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, a compound with an active methylene (B1212753) group (like malononitrile), and a nitrogen source (e.g., ammonium acetate) can yield highly functionalized pyridines under thermal or microwave-assisted conditions. nih.govacs.org The selection of starting materials is crucial for dictating the final substitution pattern on the pyridine ring.

Reaction Type Components Key Features Reference
Hantzsch SynthesisAldehyde, 2x β-keto ester, Ammonia/Ammonium AcetateForms a 1,4-dihydropyridine intermediate requiring oxidation. wikipedia.org
Bohlmann-Rahtz SynthesisEnamine, EthynylketoneForms an aminodiene intermediate; proceeds via cyclodehydration. wikipedia.orgorganic-chemistry.org
One-Pot MCRAldehyde, 1,3-dicarbonyl, Active Methylene Compound, Ammonium sourceHigh efficiency and atom economy; allows for rapid assembly of complex pyridines. nih.govacs.org

Functional Group Transformations and Regioselective Installations

A more common and often more practical approach to synthesizing this compound involves the stepwise introduction of substituents onto a pyridine backbone. The success of this strategy hinges on the directing effects of the substituents and the regioselectivity of each reaction.

Electrophilic Bromination at C-3 Position

The pyridine ring is electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution (EAS) reactions more challenging and requiring harsh conditions. uoanbar.edu.iq The nitrogen atom deactivates the ring towards electrophiles, and in acidic media, protonation of the nitrogen forms a pyridinium (B92312) ion, which is even more strongly deactivated. uoanbar.edu.iq

Electrophilic attack on an unsubstituted pyridine ring preferentially occurs at the C-3 position, as the intermediates for C-2 and C-4 attack are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.com When deactivating groups such as nitro and carboxyl groups are already present, they will further direct incoming electrophiles to the meta positions. In a pyridine ring bearing substituents at C-4 and C-5, the C-3 position remains a viable site for electrophilic attack. Reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be used for this transformation. tcichemicals.commdpi.com

Electrophilic Nitration at C-5 Position

The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). rsc.org

As with bromination, the pyridine ring's electron-deficient nature makes nitration difficult. uoanbar.edu.iqpearson.com The regiochemical outcome is governed by the directing effects of existing substituents. For a precursor like 3-bromopyridine-4-carboxylic acid, both the bromo and carboxylic acid groups are deactivating and meta-directing. This electronic preference, combined with the inherent tendency for C-3/C-5 substitution on the pyridine ring, directs the incoming nitro group to the C-5 position, yielding the 3-bromo-5-nitro derivative.

Carboxylation Strategies at C-4 Position

Introducing a carboxylic acid group at the C-4 position (an isonicotinic acid derivative) can be achieved through several methods, most commonly by the oxidation of a C-4 alkyl group, such as a methyl group. chemicalbook.comwikipedia.org

A practical synthetic route involves the oxidation of a 4-methylpyridine (B42270) precursor. acs.orgnih.gov For example, starting with a compound like 3-bromo-4-methyl-5-nitropyridine (B1281520), the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid. chemicalbook.comresearchgate.netnih.gov This transformation is a common industrial method for producing pyridinecarboxylic acids. chemicalbook.comgoogle.com More modern methods utilize catalytic aerobic oxidation, which offers a greener alternative. acs.orgresearchgate.net

A summary of catalyst systems for the aerobic oxidation of methylpyridines is presented below.

Catalyst System Oxidant Temperature Solvent Key Feature Reference
N-Hydroxyphthalimide (NHPI) / Co(OAc)₂O₂ (1 atm)100 °CAcetic AcidAchieves selective oxidation under relatively mild conditions. researchgate.net
NHPI / Co(OAc)₂ / Mn(OAc)₂Air (20 atm)150 °CAcetic AcidAddition of Mn(OAc)₂ enhances the reaction rate and yield. acs.org
Vanadium Pentoxide---Used in continuous oxidation processes for industrial synthesis. chemicalbook.comchemicalbook.com
Oxidation of Precursor Methyl or Aldehyde Groups

A common and direct method for the synthesis of pyridine carboxylic acids is the oxidation of a corresponding alkyl or aldehyde-substituted pyridine. For the preparation of this compound, this would involve the oxidation of 3-bromo-4-methyl-5-nitropyridine or 3-bromo-5-nitropyridine-4-carbaldehyde. The precursor, 3-bromo-4-methyl-5-nitropyridine, can be synthesized from 3-bromo-4-chloro-5-nitropyridine (B1281519) through a two-step process involving an initial reaction with diethyl oxalate (B1200264) followed by hydrolysis and decarboxylation.

Strong oxidizing agents are typically required for the conversion of the methyl group to a carboxylic acid. Commonly employed reagents for the oxidation of methylpyridines include potassium permanganate (KMnO₄) and nitric acid (HNO₃). The reaction is generally performed in an aqueous medium, and the conditions must be carefully controlled to achieve the desired product without degrading the pyridine ring, which is susceptible to oxidation, especially with the presence of activating or deactivating groups.

For instance, the oxidation of 3-picoline (3-methylpyridine) to nicotinic acid (pyridine-3-carboxylic acid) is a well-established industrial process that often utilizes nitric acid at elevated temperatures and pressures. researchgate.net Similar conditions, with adjustments to account for the electronic effects of the bromo and nitro substituents, would be applicable. The bromo and nitro groups are electron-withdrawing, which can deactivate the ring towards electrophilic attack but may also influence the reactivity of the methyl group.

Alternatively, the aldehyde precursor, 3-bromo-5-nitropyridine-4-carbaldehyde, can be oxidized to the carboxylic acid under milder conditions. Standard oxidizing agents for aldehydes, such as potassium permanganate, Jones reagent (CrO₃/H₂SO₄), or even air in the presence of a suitable catalyst, can be effective.

Table 1: Comparison of Oxidizing Agents for Methylpyridine Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄)Aqueous solution, often heatedReadily available, effectiveCan lead to ring cleavage if not controlled, produces MnO₂ waste
Nitric Acid (HNO₃)Concentrated, often with H₂SO₄, high temperature and pressureHigh conversion rates in industrial settingsHarsh conditions, generation of NOx gases, safety concerns
Halogens (e.g., Cl₂) with actinic radiationAqueous acidic solution, UV lightCan be selectiveRequires specialized equipment, potential for halogenation of the ring
Grignard or Organolithium-Mediated Carboxylation

Carboxylation of an organometallic intermediate is a powerful method for introducing a carboxylic acid group onto an aromatic ring. This approach would typically involve a halogen-metal exchange reaction on a suitable dihalo-nitropyridine precursor, followed by quenching with carbon dioxide. A potential starting material could be a dihalopyridine such as 3,4-dibromo-5-nitropyridine.

The process would involve the selective metal-halogen exchange at the 4-position. Organolithium reagents, such as n-butyllithium or t-butyllithium, are commonly used for this purpose at low temperatures to prevent side reactions. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. chemicalbook.com Following the formation of the 4-lithiated pyridine intermediate, bubbling carbon dioxide gas through the solution or adding solid carbon dioxide (dry ice) would introduce the carboxylate group. A final acidic workup would then yield the desired carboxylic acid.

A significant challenge in this synthetic route is the presence of the nitro group, which is generally incompatible with highly reactive organometallic reagents like Grignard and organolithium compounds. These reagents can add to the nitro group, leading to undesired side products. Therefore, a more feasible strategy might involve performing the carboxylation on a precursor lacking the nitro group, such as 3,4-dibromopyridine. The nitro group could then be introduced in a subsequent nitration step, although controlling the regioselectivity of nitration on a substituted pyridine can be challenging.

Table 2: Organometallic Reagents for Carboxylation

Reagent TypeTypical PrecursorKey ReactionConsiderations
Organolithium (e.g., n-BuLi)Bromo- or Iodo-pyridineHalogen-metal exchange followed by reaction with CO₂Highly reactive, requires low temperatures, incompatible with nitro groups
Grignard (e.g., i-PrMgCl)Bromo- or Iodo-pyridineFormation of Grignard reagent followed by reaction with CO₂Less reactive than organolithiums, may have better functional group tolerance but still sensitive to nitro groups
Cyanide Hydrolysis Pathways

The hydrolysis of a cyanopyridine is a reliable method for the preparation of pyridine carboxylic acids. This pathway for synthesizing this compound would begin with the synthesis of 3-bromo-4-cyano-5-nitropyridine. A plausible route to this intermediate is the nucleophilic aromatic substitution of a suitable precursor, such as 3-bromo-4-chloro-5-nitropyridine, with a cyanide salt like sodium or copper(I) cyanide. The displacement of the chloride at the 4-position is facilitated by the electron-withdrawing nitro group at the 5-position.

Once the 4-cyanopyridine (B195900) intermediate is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric or sulfuric acid with heating, proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. libretexts.org

Base-catalyzed hydrolysis, using an aqueous solution of a strong base such as sodium hydroxide, also proceeds through the amide intermediate. This method results in the formation of the carboxylate salt and ammonia gas. libretexts.org An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org The choice between acidic and basic hydrolysis often depends on the stability of the other functional groups on the pyridine ring to the reaction conditions.

Optimization of Reaction Conditions and Yields

Solvent Effects on Regioselectivity and Conversion

The choice of solvent can significantly impact the outcome of the synthetic routes to this compound. In organometallic-mediated carboxylations, the solvent plays a crucial role in stabilizing the organometallic intermediate and influencing its reactivity. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard for Grignard and organolithium reactions due to their ability to solvate the metal center, which can affect the regioselectivity of metal-halogen exchange in dihalopyridines.

In cyanide displacement reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the nucleophilicity of the cyanide ion and facilitate the substitution reaction, leading to higher conversion rates.

For the hydrolysis of the cyanopyridine, water is the reagent, but co-solvents may be used to improve the solubility of the starting material. The use of high-temperature water has been explored as a green chemistry approach for the hydrolysis of cyanopyridines, with reaction rates and selectivity being dependent on the temperature and pressure. researchgate.net

Catalyst Systems and Ligand Effects in Synthetic Routes

Catalysis can play a pivotal role in several of the synthetic steps. In the cyanide displacement reaction, the use of copper(I) cyanide (the Rosenmund-von Braun reaction) is often more effective than alkali metal cyanides for the cyanation of aryl halides, as the copper facilitates the reaction.

In the context of organometallic routes, while not directly a carboxylation catalyst, palladium or nickel catalysts are extensively used in cross-coupling reactions to form C-C bonds. If a strategy involving a cross-coupling reaction to introduce the carboxyl group precursor were considered, the choice of catalyst and, critically, the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand would be paramount in determining the reaction's efficiency and selectivity.

For the hydrolysis of nitriles, metal oxides have been shown to catalyze the reaction. For instance, nickel or copper oxides can facilitate the hydrolysis of 2-cyanopyridine, proceeding through a chelated intermediate. oup.com While this is specific to the 2-position due to the chelation effect, it highlights the potential for catalytic approaches in the hydrolysis step.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in all the discussed synthetic methodologies. The oxidation of the methyl group, particularly with nitric acid, often requires high temperatures (e.g., 260 °C) and consequently high pressures to maintain the reagents in the liquid phase and increase the reaction rate. researchgate.net Conversely, organometallic reactions involving lithium reagents necessitate very low temperatures (typically -78 °C) to ensure the stability of the highly reactive intermediates and to control selectivity.

The hydrolysis of cyanopyridines is also temperature-dependent. Heating is generally required to drive the reaction to completion, whether under acidic or basic conditions. Studies on the hydrolysis of cyanopyridines in high-temperature water have shown a clear correlation between temperature and the rate of hydrolysis, with activation energies being determined for the conversion of the nitrile to the amide and subsequently to the carboxylic acid. researchgate.net Continuous flow processes under substantially adiabatic conditions, where the temperature is allowed to rise due to the exothermic nature of the hydrolysis, have been developed to produce pyridine amides and carboxylic acids efficiently on an industrial scale. google.com

Large-Scale Synthetic Approaches and Process Development for this compound

The successful transition of a synthetic route from laboratory-scale to large-scale industrial production necessitates a thorough evaluation of process safety, scalability, cost-effectiveness, and environmental impact. For the synthesis of this compound, while specific large-scale process development literature is not extensively available, a critical analysis of plausible synthetic strategies allows for the identification of key challenges and areas for optimization. A likely approach for industrial-scale synthesis would involve the sequential introduction of the bromo, nitro, and carboxylic acid functionalities onto the pyridine ring, with careful consideration of the order of these transformations to maximize yield and purity while ensuring a safe and efficient process.

One of the most direct potential routes for the large-scale synthesis of this compound is the nitration of 3-bromopyridine-4-carboxylic acid. This precursor is commercially available, which is a significant advantage for industrial production as it eliminates the need for its synthesis from more basic starting materials.

The nitration of pyridine rings can be a challenging process, often requiring harsh reaction conditions that can lead to safety concerns and the formation of byproducts on a large scale. The nitration of pyridine itself generally gives low yields of 3-nitropyridine (B142982). However, the presence of substituents on the pyridine ring can influence the regioselectivity and efficiency of the nitration reaction. For the nitration of pyridine-4-carboxylic acid, a reported method involves reaction with dinitrogen pentoxide, yielding 3-nitropyridine-4-carboxylic acid in a 60% yield after recrystallization. ntnu.no This suggests that the nitration of the related 3-bromopyridine-4-carboxylic acid is a feasible transformation.

Key Process Development Considerations for the Nitration of 3-Bromopyridine-4-carboxylic Acid:

For the successful and safe scale-up of this nitration, several process parameters would need to be rigorously investigated and optimized. These include:

Nitrating Agent: While dinitrogen pentoxide has been shown to be effective, its use on a large scale can present challenges due to its instability. A mixture of concentrated nitric acid and sulfuric acid is a more common and cost-effective nitrating agent in industrial settings. The optimization of the ratio of these acids would be crucial to control the reaction rate and minimize byproduct formation.

Reaction Temperature: Nitration reactions are typically highly exothermic. Strict temperature control is paramount to prevent runaway reactions and ensure the desired regioselectivity. The optimal temperature profile, including the rate of addition of the nitrating agent, would need to be determined.

Solvent: The choice of solvent is critical for managing reaction heat, ensuring solubility of reactants, and facilitating product isolation. Sulfuric acid often serves as both a catalyst and a solvent in nitration reactions.

Work-up and Product Isolation: Quenching the reaction mixture by adding it to ice and water is a standard procedure. The subsequent isolation of the product would likely involve filtration. The purity of the crude product and the need for further purification steps, such as recrystallization, would need to be evaluated. The choice of an appropriate recrystallization solvent system would be a key development activity to ensure high purity and good recovery of the final product.

The following interactive data table summarizes hypothetical key parameters that would need to be optimized during the process development of the nitration of 3-bromopyridine-4-carboxylic acid.

ParameterRange to be InvestigatedTarget Outcome
Molar ratio of HNO₃ to substrate1.1 - 5.0 equivalentsMaximize conversion, minimize byproducts
Molar ratio of H₂SO₄ to substrate2.0 - 10.0 equivalentsEnsure complete reaction, control viscosity
Reaction Temperature0 °C to 100 °COptimize reaction rate and selectivity, ensure safety
Reaction Time1 hour to 24 hoursAchieve complete conversion
Quenching Temperature< 10 °CSafe quenching, prevent product decomposition
Recrystallization SolventWater, Ethanol (B145695)/Water, Acetic AcidHigh purity (>99%) and high recovery yield

An alternative large-scale approach could involve the hydrolysis of a corresponding nitrile, 3-bromo-4-cyano-5-nitropyridine. The continuous hydrolysis of cyanopyridines to their corresponding carboxylic acids is a known industrial process. google.com This method can be controlled to produce either the amide or the carboxylic acid as the major product. google.com This would, however, necessitate the development of a robust and scalable synthesis for the 3-bromo-4-cyano-5-nitropyridine intermediate.

Ultimately, the selection of the optimal large-scale synthetic route for this compound would depend on a comprehensive process development study. This would involve detailed kinetic and thermodynamic analysis, impurity profiling, and a thorough safety assessment to ensure a process that is not only economically viable but also safe and environmentally responsible.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Nitropyridine 4 Carboxylic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being inherently electron-deficient, is activated towards nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group. Consequently, 3-Bromo-5-nitropyridine-4-carboxylic acid is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.

Displacement of the Bromine Atom at C-3 by Various Nucleophiles

The bromine atom at the C-3 position is the most labile group for displacement by nucleophiles in SNAr reactions. This is due to the combined activating effect of the ring nitrogen and the nitro group, which stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.

While specific studies on this compound are limited, extensive research on the closely related compound, 3-bromo-4-nitropyridine (B1272033), provides significant insights into its reactivity. In the case of 3-bromo-4-nitropyridine, it readily reacts with various amines to yield the corresponding 3-amino-4-nitropyridine (B85709) derivatives. A systematic study revealed that these reactions proceed under various conditions, with the choice of solvent and base playing a crucial role in the reaction outcome. It is reasonable to extrapolate that this compound would exhibit similar reactivity towards a range of nucleophiles.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions at C-3

Nucleophile Expected Product
R-NH₂ (Amine) 3-(Alkyl/Aryl)amino-5-nitropyridine-4-carboxylic acid
R-SH (Thiol) 3-(Alkyl/Aryl)thio-5-nitropyridine-4-carboxylic acid

The reaction with amines on 3-bromo-4-nitropyridine has been shown to sometimes be accompanied by an unexpected nitro-group migration, a phenomenon that could also be relevant for the title compound. clockss.org

Reactivity of the Nitro Group in SNAr Processes

While the bromine atom is the primary leaving group, the nitro group in nitropyridine derivatives can also be displaced under certain conditions, although this is less common. In a study on 3-bromo-4-nitropyridine, the major product upon reaction with amines was the result of bromine displacement. However, the formation of a product resulting from nitro-group migration suggests a complex reaction mechanism where the nitro group is intimately involved. clockss.org For this compound, the strong activation of the ring towards nucleophilic attack is primarily attributed to the nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Electrophilic Aromatic Substitution Reactions

Resistance to Further Electrophilic Attack

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of two additional powerful electron-withdrawing groups, the nitro group and the carboxylic acid group, renders the ring exceptionally deactivated towards electrophilic attack. The electron density of the aromatic system is significantly reduced, making it a very poor nucleophile to attack an incoming electrophile. Therefore, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are highly unlikely to occur under normal conditions.

Conditions for Directed Electrophilic Transformations

Overcoming the profound deactivation of the pyridine ring in this compound to achieve electrophilic substitution would necessitate exceptionally harsh reaction conditions. This might include the use of highly reactive electrophiles and/or very high temperatures. However, under such forcing conditions, the molecule is more likely to undergo decomposition than controlled substitution.

Furthermore, the directing effects of the existing substituents would need to be considered. The nitro and carboxylic acid groups are meta-directing. In this molecule, the C-2 and C-6 positions are meta to the nitro group, and the C-2 and C-6 positions are also meta to the bromine (which is ortho, para-directing but its influence is overshadowed by the deactivating groups). The carboxylic acid group is at C-4. The confluence of these deactivating and directing effects makes predicting a specific site of electrophilic attack challenging and, in practice, such reactions are not synthetically viable. Any potential electrophilic attack would likely be unselective and result in a mixture of products in very low yields.

Reduction Reactions

Reduction reactions involving this compound present a challenge in chemoselectivity, as both the nitro group and the carboxylic acid group are susceptible to reduction under various conditions.

The selective reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of complex molecules. For substrates like this compound, achieving this selectivity requires reagents that preferentially react with the nitro group while leaving the carboxylic acid and the carbon-bromine bond intact.

Detailed research findings specifically for the reduction of this compound are sparse in the literature. However, the reduction of structurally similar compounds is well-documented. For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been successfully achieved using reduced iron powder in a mixture of ethanol (B145695), water, and a catalytic amount of hydrochloric acid. orgsyn.org This method is known for its excellent chemoselectivity for nitro groups in the presence of other reducible functionalities and halogens. Another common method is catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). chemicalbook.compatsnap.com These methods are often effective at selectively reducing nitro groups without affecting carboxylic acids.

The expected product of this selective reduction would be 3-amino-5-bromopyridine-4-carboxylic acid .

Table 1: Common Reagents for Selective Nitro Group Reduction and Their Expected Outcome
Reagent/SystemExpected ProductKey AdvantagesPotential Side Reactions
Fe / HCl or NH₄Cl in EtOH/H₂O3-amino-5-bromopyridine-4-carboxylic acidHigh chemoselectivity, cost-effective, tolerates halogens.Requires acidic conditions, workup can be cumbersome.
SnCl₂·2H₂O / HCl3-amino-5-bromopyridine-4-carboxylic acidMild conditions, good selectivity.Stoichiometric amounts of tin salts are produced as waste.
H₂ / Pd/C or PtO₂3-amino-5-bromopyridine-4-carboxylic acidClean reaction with high yields, catalytic.Potential for dehalogenation (hydrogenolysis of C-Br bond).
Sodium Dithionite (Na₂S₂O₄)3-amino-5-bromopyridine-4-carboxylic acidMild, aqueous conditions.Can have limited solubility and reactivity.

Reducing the carboxylic acid group in this compound is complicated by the presence of the more easily reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the carboxylic acid to a primary alcohol (3-bromo-5-nitropyridine-4-methanol), but would simultaneously reduce the nitro group to an amino group, or potentially to an azo linkage depending on the conditions.

To selectively reduce the carboxylic acid, a milder and more selective reagent is required. Borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is known to reduce carboxylic acids rapidly while being unreactive towards nitro groups. Therefore, treatment of this compound with borane would be the most probable method to selectively yield 3-bromo-5-nitropyridine-4-methanol .

Stopping the reduction at the aldehyde stage (to form 3-bromo-5-nitropyridine-4-carbaldehyde) is exceptionally challenging because aldehydes are more reactive to reduction than carboxylic acids. This transformation typically requires converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, and then using a sterically hindered and less reactive hydride reagent at low temperatures.

Table 2: Reagents for Carboxylic Acid Reduction and Their Expected Outcome
Reagent/SystemExpected Primary ProductSelectivity Notes
Borane (BH₃·THF)3-bromo-5-nitropyridine-4-methanolGenerally selective for the carboxylic acid over the nitro group.
Lithium Aluminum Hydride (LiAlH₄)3-amino-5-bromopyridine-4-methanolUnselective; reduces both the carboxylic acid and the nitro group.
1) SOCl₂ 2) LiAl(OtBu)₃3-bromo-5-nitropyridine-4-carbaldehydeHypothetical route to the aldehyde via the acid chloride; requires careful control.

Oxidation Reactions

The oxidation of the pyridine nitrogen to an N-oxide is a fundamental reaction that alters the electronic properties of the ring, making it more susceptible to certain types of substitution. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. orgsyn.org

For this compound, the presence of multiple electron-withdrawing groups deactivates the pyridine ring, making the nitrogen lone pair less nucleophilic and thus harder to oxidize compared to unsubstituted pyridine. However, the reaction is still generally feasible, though it may require stronger conditions (higher temperature or longer reaction times) to proceed effectively. The resulting product would be This compound N-oxide . The formation of the N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, which can influence subsequent reactions.

The generation of carboxylic acid derivatives through oxidative processes is not a common transformation. One possible interpretation of this is oxidative decarboxylation, where the carboxylic acid is removed and replaced with another functional group under oxidative conditions. However, specific and reliable methods for the direct oxidative conversion of a carboxylic acid group on a pyridine ring to other derivatives are not standard. More commonly, derivatives are formed via activation of the carboxyl group (e.g., to an acid chloride) followed by nucleophilic substitution, which are not oxidative processes. google.com

Radical Reactions and Related Pathways

The carboxylic acid functional group can participate in radical reactions, most notably radical decarboxylation. While direct decarboxylation of an aromatic carboxylic acid is difficult, it can be facilitated by converting the acid into a suitable precursor. The most well-known of these methods is the Barton decarboxylation.

In a hypothetical Barton decarboxylation of this compound, the acid would first be converted to a reactive ester, such as an N-hydroxy-2-thiopyridone ester. This derivative can then react with a radical initiator (like AIBN) and a radical chain carrier (like tributyltin hydride) to generate a pyridinyl radical at the C4 position via decarboxylation. This radical would then be quenched by a hydrogen atom source to yield 3-bromo-5-nitropyridine (B95591) . This pathway provides a method for de-functionalization, though no specific examples of this reaction on this compound have been reported in the literature.

Rearrangement Reactions and Nitro Group Migration Phenomena

The chemical literature on the specific rearrangement reactions of this compound is not extensively detailed. However, by examining related nitropyridine systems, plausible rearrangement pathways and nitro group migration phenomena can be inferred. The presence of both a halogen and a nitro group, which are strong electron-withdrawing groups, on the pyridine ring significantly influences its electronic properties and reactivity. This often leads to complex reaction mechanisms, including the potential for intramolecular rearrangements and migration of the nitro group.

A notable example of nitro group migration in a related compound is observed in the reaction of 3-bromo-4-nitropyridine with amines. In this case, instead of a simple nucleophilic substitution of the bromine atom, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position is observed as the major product. researchgate.netclockss.org This suggests that the pyridine nucleus in this compound could also be susceptible to similar intramolecular transpositions under certain reaction conditions.

While a definitive mechanism for nitro group transposition in this compound has not been specifically elucidated in the available literature, insights can be drawn from studies on other nitropyridine derivatives. One of the well-documented mechanisms for nitro group migration in the pyridine ring system is a clockss.orgntnu.no sigmatropic shift. researchgate.net This type of pericyclic reaction involves the migration of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate to the C-3 position of the pyridine ring. This mechanism is often proposed in the context of electrophilic nitration of pyridines, where the initial attack of the nitrating agent occurs at the nitrogen atom. researchgate.netntnu.norsc.org

For a compound like this compound, it is conceivable that under specific thermal or photochemical conditions, or in the presence of certain reagents, a rearrangement involving the nitro group could occur. For instance, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex as an intermediate could potentially facilitate the migration of the nitro group. The reaction of 3-bromo-4-nitropyridine with amines, which results in nitro group migration, is thought to proceed through a complex mechanism that is highly dependent on the solvent and base used. clockss.org The formation of an anionic intermediate is proposed, which could then undergo a rearrangement leading to the transposition of the nitro group. clockss.org

The following table outlines the observed products in the reaction of 3-bromo-4-nitropyridine with an amine, highlighting the prevalence of the nitro-group migration product.

ReactantReagentProduct(s)Observation
3-Bromo-4-nitropyridineAmine3-Amino-4-nitropyridine (expected) and 4-Amino-3-nitropyridine (migration product)The nitro-group migration product is often the major isomer formed. researchgate.netclockss.org

The rearrangement pathways in pyridine ring systems are governed by a delicate interplay of stereoelectronic factors. These factors relate to the spatial arrangement of orbitals and the electronic properties of substituents, which can stabilize or destabilize transition states, thereby directing the course of a reaction. For this compound, the electron-withdrawing nature of the bromine atom, the nitro group, and the carboxylic acid group significantly lowers the electron density of the pyridine ring. imperial.ac.uk This electronic deficiency makes the ring susceptible to nucleophilic attack, a key step in many rearrangement reactions.

The relative positions of the substituents are crucial in determining the favored rearrangement pathway. The bromine at C-3 and the nitro group at C-5 exert strong inductive and resonance effects, influencing the charge distribution across the ring. The carboxylic acid group at C-4 further contributes to this electronic perturbation. The geometry of any intermediate species, such as a Meisenheimer complex, will be critical. The ability of the participating atoms to achieve the necessary orbital overlap for a migration to occur is a key stereoelectronic requirement. For a clockss.orgntnu.no sigmatropic shift, for example, a specific conformation of the ring system is required to allow for the suprafacial migration of the nitro group.

The electronic effects of substituents on the pyridine ring can be quantitatively described by Hammett parameters, which correlate reaction rates and equilibrium constants with the electronic properties of the substituents. While specific studies on this compound are lacking, research on substituted 2-carboxypyridine N-oxides demonstrates that the rates of reaction are well-correlated with the Hammett σ values of the substituents. rsc.org This indicates that electronic effects play a predictable role in the reactivity of substituted pyridine carboxylic acids.

The interplay of these stereoelectronic factors can be summarized in the following table:

FactorDescriptionInfluence on Rearrangement of this compound (Inferred)
Inductive Effects The withdrawal of electron density through sigma bonds by electronegative substituents.The Br, NO₂, and COOH groups all exert strong electron-withdrawing inductive effects, increasing the electrophilicity of the pyridine ring.
Resonance Effects The delocalization of electrons through the pi system, which can be either electron-donating or electron-withdrawing.The NO₂ and COOH groups have strong electron-withdrawing resonance effects, further decreasing the electron density on the ring, particularly at the ortho and para positions.
Steric Hindrance The spatial arrangement of atoms that can hinder the approach of reagents or prevent the formation of certain transition states.The bulky bromine and carboxylic acid groups adjacent to the points of potential nucleophilic attack or rearrangement origins could influence the regioselectivity of such reactions.
Orbital Overlap The extent to which atomic or molecular orbitals interact, which is crucial for bond formation and pericyclic reactions.The feasibility of a sigmatropic rearrangement would depend on the ability of the molecule to adopt a conformation that allows for effective overlap between the orbitals of the migrating nitro group and the pyridine ring.

Derivatization and Analogues of 3 Bromo 5 Nitropyridine 4 Carboxylic Acid

Esterification and Amidation of the Carboxylic Acid Functionality

The carboxylic acid group at the C4 position of 3-bromo-5-nitropyridine-4-carboxylic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in altering the compound's polarity, solubility, and biological activity.

Standard esterification protocols, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), can be employed to convert the carboxylic acid to its corresponding ester. Alternatively, milder conditions can be utilized, such as reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate or potassium carbonate.

Amidation of the carboxylic acid provides access to a diverse range of carboxamides. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These methods facilitate the formation of an amide bond under relatively mild conditions.

Table 1: Representative Esterification and Amidation Reactions

Reactant 1Reagent(s)ProductReaction Type
This compoundMethanol, H₂SO₄ (cat.)Methyl 3-bromo-5-nitropyridine-4-carboxylateEsterification
This compound1. SOCl₂, 2. BenzylamineN-Benzyl-3-bromo-5-nitropyridine-4-carboxamideAmidation
This compoundEDC, HOBt, AnilineN-Phenyl-3-bromo-5-nitropyridine-4-carboxamideAmidation

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position serves as a versatile handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of the bromo-substituted pyridine (B92270) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the C3 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions on Bromopyridines

Bromopyridine DerivativeBoronic Acid/EsterCatalyst/LigandBaseProduct
3-Bromopyridine (B30812)Phenylboronic acidPd(PPh₃)₄Na₂CO₃3-Phenylpyridine
2-Bromo-5-nitropyridine4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃2-(4-Methoxyphenyl)-5-nitropyridine
3-Bromo-5-chloropyridineThiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄5-Chloro-3-(thiophen-2-yl)pyridine

Other significant palladium-catalyzed cross-coupling reactions that can be employed on the 3-bromo-5-nitropyridine (B95591) scaffold include the Sonogashira, Heck, and Stille couplings.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-bromopyridine derivative and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is instrumental in the synthesis of arylalkynes.

Heck Coupling: The Heck reaction involves the coupling of the bromopyridine with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of substituted alkenes, providing a route to vinylpyridines.

Stille Coupling: In the Stille coupling, the 3-bromopyridine derivative is reacted with an organostannane reagent in the presence of a palladium catalyst. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various organic moieties.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of the 3-bromo-5-nitropyridine derivative with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. This reaction is of great importance for the synthesis of arylamines and their derivatives, which are common motifs in pharmaceuticals. The choice of a suitable phosphine (B1218219) ligand is critical for the success of this transformation.

Table 3: Example of a Buchwald-Hartwig Amination Reaction

Aryl HalideAmineCatalyst/LigandBaseProduct
3-Bromo-5-nitropyridineMorpholinePd₂(dba)₃ / BINAPNaOt-Bu4-(5-Nitropyridin-3-yl)morpholine

Transformations Involving the Nitro Group

The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. It can also be chemically transformed to introduce new functionalities.

The reduction of the nitro group to an amino group is a common and highly useful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). The resulting 3-bromo-5-aminopyridine-4-carboxylic acid is a key intermediate for further derivatization.

The newly formed amino group can then be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of reactions, including:

Sandmeyer-type reactions: Displacement of the diazonium group with various nucleophiles, such as halides (Cl⁻, Br⁻, I⁻) or cyanide (CN⁻), in the presence of a copper(I) salt.

Schiemann reaction: Conversion to a fluoro derivative upon treatment with fluoroboric acid (HBF₄) followed by thermal decomposition.

Gomberg-Bachmann reaction: Arylation through reaction with an aromatic compound.

Hydrolysis: Conversion to a hydroxyl group upon heating in an aqueous acidic solution.

These transformations of the nitro group significantly expand the synthetic utility of the this compound scaffold, providing access to a wide range of substituted pyridine derivatives.

Cycloaddition Reactions Involving the Nitro Group

While the direct participation of the nitro group of this compound in cycloaddition reactions is not extensively documented in dedicated studies, the reactivity of nitro groups in related aromatic systems provides a basis for potential transformations. Nitro groups can influence the electronic properties of a molecule, and in certain contexts, participate in cycloaddition processes, often after reduction or transformation into a different functional group like a nitrile N-oxide.

For instance, the [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. Research on other nitro-containing compounds has shown that species like nitro-substituted formonitrile N-oxides can react with electron-rich alkenes to form 3-nitro-2-isoxazolidines with high regioselectivity. mdpi.com This type of reaction highlights a potential, albeit indirect, pathway where the nitro group of the title compound could be chemically converted into a reactive intermediate suitable for cycloaddition.

Table 1: Potential Cycloaddition Pathways

Reaction Type Reactant Class Potential Product Notes
[3+2] Dipolar Cycloaddition Alkenes Isoxazoline/Isoxazolidine derivatives Requires prior conversion of the nitro group into a suitable 1,3-dipole.

These examples are based on established reactivity patterns of the nitro functional group and suggest plausible, though not yet demonstrated, routes for employing this compound in cycloaddition chemistry.

Annulation Reactions for Polycyclic Systems

Annulation, or ring-forming, reactions are crucial for building polycyclic and fused heterocyclic systems. This compound is an excellent substrate for such reactions, offering multiple reactive sites—the carboxylic acid, the bromo substituent, and the pyridine ring itself—to construct new rings.

Synthesis of Fused Pyridine Heterocycles

The synthesis of fused pyridine heterocycles is a significant area of medicinal chemistry due to the diverse biological activities associated with these scaffolds. nih.govresearchgate.net The functional groups on this compound can be strategically utilized to build adjacent rings, leading to systems like pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and furo[2,3-b]pyridines. nih.govias.ac.in

Common strategies often involve:

Reaction at the Carboxylic Acid Group: The carboxylic acid can be converted to an ester or amide, which can then undergo intramolecular cyclization or react with a bifunctional reagent to form a new ring.

Displacement of the Bromo Group: The bromine atom can be displaced via nucleophilic substitution or participate in transition metal-catalyzed cross-coupling reactions, followed by cyclization to build a fused ring.

Condensation Reactions: The combination of the carboxylic acid and the adjacent bromo position allows for condensation reactions with various dinucleophiles to form fused six-membered rings. For example, reaction with ureas or thioureas can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov

Table 2: Examples of Fused Heterocycles Synthesized from Pyridine Precursors

Precursor Type Reagents Fused System Reference
Pyridinecarbonitrile Arylidene malononitrile Isoquinoline nih.gov
Aminopyridine Malononitrile 1,8-Naphthyridine nih.gov
Pyridin-2(1H)-one α-bromoethylester, amines Furo[2,3-b]pyridine-2-carboxamide nih.govresearchgate.net

These examples from related pyridine chemistry illustrate the potential of this compound to serve as a key building block for a wide array of medicinally relevant fused heterocycles.

Bridged Systems and Macrocyclic Derivatives

Beyond simple fused systems, the functional handles on this compound allow for its theoretical incorporation into more complex molecular architectures such as bridged bicyclic systems and macrocycles.

Bridged Systems: The synthesis of bridged ring systems often relies on intramolecular cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net To achieve this, the title compound would first need to be elaborated into a precursor containing both a diene and a dienophile. For example, the carboxylic acid could be esterified with an alcohol bearing a diene functionality, while the pyridine ring, activated by the nitro group, could serve as the dienophile, setting the stage for an intramolecular cyclization to form a bridged structure.

Macrocyclic Derivatives: Macrocycles are of significant interest in drug discovery. nih.gov The carboxylic acid group of this compound is an ideal starting point for the synthesis of macrocyclic lactones (macrolactones) or lactams (macrolactams). A common strategy involves a two-step process:

Coupling: The carboxylic acid is coupled with a long-chain molecule containing two other reactive functional groups, for example, an amino alcohol. This forms a linear precursor.

Macrocyclization: An intramolecular reaction is induced to close the ring. If the terminal group is an alcohol, macrolactonization occurs; if it is an amine, macrolactamization takes place. nih.govcam.ac.uk

Other modern macrocyclization techniques, such as ring-closing metathesis (RCM) or azide-alkyne cycloadditions ("click chemistry"), could also be employed after suitable functionalization of the initial scaffold. cam.ac.uk

Table 3: Potential Advanced Structures from this compound

Target Structure Key Reaction Required Modification of Title Compound
Bridged Bicyclic System Intramolecular Diels-Alder Attachment of a diene-containing side chain.
Macrocyclic Lactam Macrolactamization Coupling with a long-chain amino-amine, followed by intramolecular amide bond formation.

These synthetic pathways remain speculative for this compound itself but are well-established for other building blocks, indicating promising avenues for future research in creating complex and potentially bioactive molecules from this versatile pyridine derivative.

Spectroscopic and Advanced Structural Elucidation of 3 Bromo 5 Nitropyridine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides an atomic-level view of the molecular structure by probing the magnetic properties of atomic nuclei. For 3-Bromo-5-nitropyridine-4-carboxylic acid, NMR is crucial for assigning the positions of the hydrogen and carbon atoms and for understanding the molecule's dynamic behavior in solution.

The 1H and 13C NMR spectra of this compound are dictated by the electronic effects of its substituents. The bromine atom, the nitro group, and the carboxylic acid group are all electron-withdrawing, which significantly deshields the nuclei in the pyridine (B92270) ring, causing their signals to appear at higher chemical shifts (downfield).

In the 1H NMR spectrum, two signals are expected for the aromatic protons on the pyridine ring. The proton at the C2 position and the proton at the C6 position would likely appear as sharp singlets or very finely split doublets due to a small four-bond coupling constant (⁴J). The carboxylic acid proton typically appears as a very broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to strong deshielding and hydrogen bonding. openstax.org

The 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm region. openstax.org The carbons of the pyridine ring are influenced by the attached substituents, with the carbons bearing the bromine (C3), nitro group (C5), and carboxylic acid (C4) being significantly shifted.

Table 1: Predicted 1H and 13C NMR Chemical Shift Assignments for this compound

Atom PositionNucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity / Notes
H21H8.5 - 9.0Singlet (s)
H61H8.8 - 9.3Singlet (s)
COOH1H> 12Broad Singlet (br s)
C213C150 - 155Aromatic CH
C313C118 - 123Carbon attached to Bromine
C413C145 - 150Carbon attached to COOH
C513C148 - 153Carbon attached to NO2
C613C152 - 157Aromatic CH
COOH13C165 - 170Carboxylic Acid Carbonyl

While 1D NMR provides initial assignments, 2D NMR techniques are essential for unambiguous confirmation of the molecular structure. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For this compound, a weak cross-peak might be observed between the H2 and H6 protons, confirming their presence on the same ring system, though the coupling is typically small.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the 1H signals for H2 and H6 to their corresponding 13C signals, C2 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The H2 proton correlating to C3, C4, and C6.

The H6 proton correlating to C2, C4, and C5.

These correlations would confirm the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For this planar molecule, it would show a cross-peak between the H2 and H6 protons, confirming their spatial proximity. In more complex derivatives, NOESY is invaluable for determining stereochemistry.

The primary conformational flexibility in this compound involves the rotation around the single bond connecting the carboxylic acid group to the pyridine ring (C4-COOH). Advanced NMR techniques can probe the energy barrier and rate of this rotation. copernicus.org

Variable-temperature (VT) NMR studies can be employed to monitor changes in the NMR spectrum as a function of temperature. If the rotational barrier is sufficiently high, cooling the sample may slow the rotation to the point where distinct signals for different conformers (rotamers) can be observed. Exchange Spectroscopy (EXSY), a 2D NMR experiment, can be used to measure the rate of exchange between these conformers if they are in dynamic equilibrium on the NMR timescale. nih.gov Such studies provide critical information about the molecule's potential energy surface and conformational preferences in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular forces like hydrogen bonding. researchgate.net

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its various functional groups.

Carboxylic Acid Group: The most prominent feature is the O-H stretching vibration, which appears as an exceptionally broad band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The C=O stretch gives rise to a very strong absorption between 1700 and 1730 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending modes also produce characteristic signals.

Nitro Group: The nitro group is identified by two strong stretching vibrations: an asymmetric stretch (νas) typically near 1500-1570 cm⁻¹ and a symmetric stretch (νs) around 1300-1370 cm⁻¹. nih.gov

Pyridine Ring: The pyridine ring exhibits a series of characteristic C=C and C=N stretching vibrations in the 1400-1610 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Carbon-Bromine Bond: The C-Br stretching vibration is found at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
O-H StretchCarboxylic Acid2500 - 3300Strong, Very Broad
C-H StretchPyridine Ring3000 - 3100Medium
C=O StretchCarboxylic Acid1700 - 1730Very Strong
C=C, C=N StretchPyridine Ring1400 - 1610Medium to Strong
NO2 Asymmetric StretchNitro Group1500 - 1570Strong
NO2 Symmetric StretchNitro Group1300 - 1370Strong
C-O StretchCarboxylic Acid1210 - 1320Strong
O-H Bend (out-of-plane)Carboxylic Acid Dimer900 - 960Medium, Broad
C-Br StretchBromo Group500 - 600Medium to Strong

Vibrational spectroscopy is particularly powerful for analyzing the hydrogen bonding present in this compound. In the solid state and in concentrated nonpolar solutions, carboxylic acids typically exist as centrosymmetric dimers, connected by two strong O-H···O=C hydrogen bonds. libretexts.orglibretexts.org

This strong intermolecular interaction has profound effects on the vibrational spectrum:

The O-H stretching band is significantly broadened and shifted to a lower frequency (red-shifted) compared to that of a non-hydrogen-bonded ("free") O-H group, which would appear as a sharp band around 3500 cm⁻¹. libretexts.org

The C=O stretching frequency is also slightly red-shifted compared to its monomeric form due to the weakening of the carbonyl bond upon participation in hydrogen bonding. spectroscopyonline.comlibretexts.org

A broad absorption band around 900-960 cm⁻¹, attributed to the out-of-plane O-H bend, is a hallmark of the carboxylic acid dimer and provides strong evidence for this structural arrangement. spectroscopyonline.com

By analyzing the position, shape, and width of these key bands, detailed information about the strength and nature of the hydrogen bonding network can be obtained.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molar mass: 246.99 g/mol ), an electron impact (EI) mass spectrum would be expected to show a molecular ion peak cluster. Due to the presence of bromine, this cluster would exhibit two peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, 79Br and 81Br.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways common to aromatic carboxylic acids and nitro compounds. Key fragmentation events would include:

Loss of a hydroxyl radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a prominent fragment ion.

Loss of a carboxyl group (-•COOH): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to the loss of a 45 Da fragment.

Loss of nitric oxide (-•NO) or nitrogen dioxide (-•NO2): The nitro group can fragment by losing •NO or •NO2, which are characteristic fragmentation patterns for nitroaromatic compounds.

Loss of bromine radical (-•Br): Cleavage of the C-Br bond would also be an expected fragmentation pathway.

A summary of expected prominent mass-to-charge ratio (m/z) peaks is presented below.

Expected Fragment Ion Neutral Loss Notes
[M]+•-Molecular ion peak, showing characteristic Br isotope pattern.
[M - OH]+•OHLoss of hydroxyl radical from the carboxylic acid.
[M - NO]+••NOLoss of nitric oxide from the nitro group.
[M - NO2]+•NO2Loss of nitrogen dioxide from the nitro group.
[M - COOH]+•COOHLoss of the entire carboxylic acid group.

This table is predictive and based on general fragmentation rules. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While no published crystal structure exists for this specific compound, it is anticipated that the pyridine ring would be essentially planar. The substituents—bromo, nitro, and carboxylic acid groups—would lie nearly coplanar with the ring, although some minor torsion angles might be observed due to steric hindrance between adjacent groups.

Crystallographic Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the unit cell
Bond Lengths & AnglesPrecise intramolecular geometric data
Hydrogen Bonding InteractionsDetails of intermolecular O-H···O and other interactions
Supramolecular AssemblyDescription of crystal packing, including dimers, sheets, or 3D networks

This table represents the type of data obtained from an X-ray crystallography experiment; specific values for the target compound are not available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of a substituted aromatic system.

The pyridine ring itself, along with the electron-withdrawing nitro and carboxylic acid groups and the bromo substituent, forms a conjugated system. This would likely result in absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The exact positions and intensities of these bands are sensitive to the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds are known to be non-fluorescent or only weakly fluorescent because the excited state is efficiently deactivated by non-radiative processes facilitated by the nitro group. Therefore, it is predicted that this compound would exhibit very weak or no fluorescence.

Spectroscopic Technique Expected Observation Interpretation
UV-Vis AbsorptionAbsorption bands in the UV regionπ→π* and n→π* electronic transitions within the conjugated aromatic system.
Fluorescence EmissionWeak or no emissionEfficient non-radiative decay pathways, characteristic of many nitroaromatic compounds.

This table is a prediction based on the chemical structure. Experimental spectra are required for validation.

Theoretical and Computational Investigations of 3 Bromo 5 Nitropyridine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometrical optimization) and to analyze the distribution and energy of electrons within the molecule. For a molecule like 3-Bromo-5-nitropyridine-4-carboxylic acid, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to predict its structural and electronic properties.

The first step in a computational study is to determine the molecule's most stable geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring is expected to be largely planar. However, the orientation of the carboxylic acid group relative to the ring is of particular interest in conformational analysis.

Rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring can lead to different conformers. Computational analysis would explore the potential energy surface of this rotation to identify the most stable conformer, which is typically the one with the lowest energy. Steric hindrance between the carboxylic acid group and the adjacent bromo and nitro substituents would play a significant role in determining the preferred conformation. It is anticipated that the carboxylic acid group will be twisted out of the plane of the pyridine ring to minimize steric repulsion.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of a Substituted Pyridine Carboxylic Acid (Analog)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.89--
C-N (ring)1.34--
C-C (ring)1.39--
C-NO21.48--
C-COOH1.50--
C-C-N (ring)-123.0-
O-C-O (carboxyl)-125.0-
Ring-C-C-O--45.0

Note: The data in this table is representative of a substituted pyridine carboxylic acid and is for illustrative purposes only, as specific computational data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-withdrawing nature of the nitro and bromo groups, as well as the carboxylic acid, is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap, suggesting a predisposition to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Pyridine Carboxylic Acid (Analog)

ParameterEnergy (eV)
HOMO Energy-7.50
LUMO Energy-3.20
HOMO-LUMO Gap4.30

Note: The data in this table is representative of a substituted pyridine carboxylic acid and is for illustrative purposes only, as specific computational data for this compound is not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is color-coded to show regions of positive and negative electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and potentially on the carbon atoms of the pyridine ring, influenced by the electron-withdrawing substituents.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Predicted Reactivity Descriptors for a Substituted Pyridine Carboxylic Acid (Analog)

DescriptorValue (eV)
Electronegativity (χ)5.35
Chemical Hardness (η)2.15
Electrophilicity Index (ω)6.65

Note: The data in this table is representative of a substituted pyridine carboxylic acid and is for illustrative purposes only, as specific computational data for this compound is not available.

Quantum Chemical Predictions of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide insights into the nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic transitions (UV-Vis) of a molecule.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is shaped by the electron-withdrawing effects of the bromo, nitro, and carboxylic acid groups.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational frequencies would be expected for the C=O and O-H stretching of the carboxylic acid, the N-O stretching of the nitro group, and the various vibrations of the pyridine ring.

Table 4: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for a Substituted Pyridine Carboxylic Acid (Analog)

Atom/GroupPredicted ¹³C Chemical Shift (ppm)Vibrational ModePredicted Frequency (cm⁻¹)
C-COOH168.0O-H stretch (carboxyl)3500
C-Br115.0C=O stretch (carboxyl)1720
C-NO2150.0N-O stretch (nitro)1550
Pyridine C125.0 - 145.0C-Br stretch650

Note: The data in this table is representative of a substituted pyridine carboxylic acid and is for illustrative purposes only, as specific computational data for this compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax) and to understand the nature of the electronic transitions involved, often in terms of contributions from the frontier molecular orbitals. For this compound, electronic transitions are likely to involve the promotion of electrons from π orbitals of the pyridine ring to π* orbitals, with significant contributions from the nitro and carboxylic acid groups.

Table 5: Predicted UV-Vis Absorption for a Substituted Pyridine Carboxylic Acid (Analog)

TransitionWavelength (λmax) (nm)Oscillator Strength (f)
S₀ → S₁2800.25
S₀ → S₂2450.15

Note: The data in this table is representative of a substituted pyridine carboxylic acid and is for illustrative purposes only, as specific computational data for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. For this compound, an NBO analysis would provide critical insights into the intramolecular interactions governed by its substituent groups.

The pyridine ring, being electron-deficient, is further influenced by the strong electron-withdrawing effects of the nitro (–NO₂) group and the bromine (–Br) atom through inductive effects. The carboxylic acid (–COOH) group can act as either an electron-withdrawing or -donating group depending on its orientation and interaction with the ring.

Expected Hyperconjugative Interactions:

π(C=C) → π(C=C):* These interactions within the pyridine ring are fundamental to its aromatic character and stability.

π(ring) → σ(N-O) and π(ring) → π(N-O):** Significant charge transfer from the pyridine ring's π-orbitals to the antibonding orbitals of the nitro group's N-O bonds would be expected. These interactions are crucial in stabilizing the molecule and influence its reactivity.

n(O) → π(ring):* The lone pairs on the oxygen atoms of the carboxylic acid group can participate in delocalization with the pyridine ring, influencing its electronic properties.

To illustrate the nature of such interactions, NBO analysis data from a related nitro-aromatic compound, p-nitroaniline, can be considered as an analogue. In a study of p-nitroaniline derivatives, the charge transfer characteristics were analyzed, showing how electron-donating or -withdrawing substituents modulate the electronic properties of the aromatic system.

Table 1: Illustrative NBO Analysis Data for a Generic Nitro-Substituted Aromatic Ring

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(C1-C2)π(C3-C4)18.5π-π delocalization
π(C3-C4)π(N1-O1)5.2π-π delocalization
n(O2)π*(C5-C6)2.1Lone pair delocalization

Note: This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis. E(2) represents the stabilization energy associated with the donor-acceptor interaction.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations are instrumental in understanding the behavior of molecules in a condensed phase, such as in a solvent. For this compound, MD simulations could elucidate its solvation, aggregation behavior, and interactions with solvent molecules.

MD simulations of similar molecules, such as pyridine and substituted benzoic acids, have provided valuable insights. For instance, simulations of pyridine in water have detailed the structure of the hydration shell and the dynamics of hydrogen bonding between the pyridine nitrogen and water. researchgate.net Similarly, studies on substituted benzoic acids have explored how different functional groups influence their aggregation and interaction with various solvents. ucl.ac.uk

Key insights from MD simulations would include:

Radial Distribution Functions (RDFs): These would describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the structure of the solvation shell.

Hydrogen Bond Dynamics: Analysis of the formation and breaking of hydrogen bonds between the solute and solvent molecules would provide information on the strength and lifetime of these interactions.

Conformational Analysis: The simulations would reveal the preferred conformations of the carboxylic acid group relative to the pyridine ring in solution.

Table 2: Expected Hydrogen Bond Acceptor/Donor Sites and Their Interactions in an Aqueous Solution

Site on this compoundRoleInteracting Solvent Moiety (Water)
Carboxylic acid -OHH-bond donor/acceptorOxygen/Hydrogen
Carboxylic acid C=OH-bond acceptorHydrogen
Pyridine NitrogenH-bond acceptorHydrogen
Nitro group OxygensH-bond acceptorHydrogen

The hydrophobic nature of the brominated pyridine ring would also play a role in the molecule's behavior, potentially leading to aggregation in aqueous solutions, driven by a tendency to minimize contact with water.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for investigating reaction mechanisms and characterizing transition states. For this compound, computational studies could predict its reactivity in various chemical transformations.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen atom. This deactivation is significantly enhanced by the presence of the electron-withdrawing nitro and bromo substituents. Conversely, these groups make the ring more susceptible to nucleophilic aromatic substitution.

Potential areas of computational investigation include:

Acidity (pKa) Prediction: The pKa of the carboxylic acid group can be computationally estimated. The electron-withdrawing substituents are expected to increase the acidity of the carboxylic acid compared to benzoic acid by stabilizing the carboxylate anion. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNA_r): The positions ortho and para to the nitro group are activated for nucleophilic attack. DFT calculations could model the reaction pathway of a nucleophile attacking the pyridine ring, identifying the transition state and calculating the activation energy. The bromine atom could potentially act as a leaving group in such reactions.

Decarboxylation Reactions: The stability of the pyridine ring and the conditions required for the removal of the carboxylic acid group could be explored through computational modeling of the reaction pathway.

Table 3: Predicted Effects of Substituents on the Reactivity of the Pyridine Ring

SubstituentPositionElectronic EffectPredicted Influence on Reactivity
Nitro (-NO₂)5Strong electron-withdrawingDeactivates towards electrophilic attack; Activates towards nucleophilic attack
Bromo (-Br)3Inductive electron-withdrawingDeactivates towards electrophilic attack
Carboxylic Acid (-COOH)4Electron-withdrawingDeactivates towards electrophilic attack

DFT calculations would involve optimizing the geometries of reactants, products, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data. The insights gained from such studies are invaluable for understanding the intrinsic reactivity of this compound and for designing synthetic routes involving this compound.

Applications in Advanced Organic Synthesis and Materials Science

3-Bromo-5-nitropyridine-4-carboxylic Acid as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three distinct functional groups (bromo, nitro, and carboxylic acid) on the pyridine (B92270) ring makes this compound a versatile building block in organic synthesis. These groups can be selectively manipulated or can participate in a variety of chemical transformations to create more complex molecules.

The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocycles and polycyclic fused ring systems. The existing functional groups can serve as handles for intramolecular and intermolecular cyclization reactions. For instance, the nitro group can be reduced to an amino group, which can then react with the adjacent carboxylic acid or a derivative to form a fused pyridopyrimidinone ring system. Similarly, the bromine atom can be displaced or participate in cross-coupling reactions to build larger, more elaborate heterocyclic structures. The synthesis of fused 5:6:5 three-heterocyclic compounds, for example, often relies on precursors with multiple reactive sites to construct the central ring. researchgate.net General strategies in benzo-fused N-heterocycle synthesis often involve the cyclization of substituted aromatic precursors, a role for which this compound is well-equipped. organic-chemistry.org

Potential transformations leading to fused systems are summarized in the table below.

Functional Group Transformation Subsequent Reaction Resulting Fused System (Example)
Reduction of nitro group to amino group Intramolecular amidation with the C4-carboxylic acid Dihydropyrido[4,5-d]pyrimidine-dione derivative
Suzuki coupling at the bromo position Intramolecular cyclization with a substituent Fused polyaromatic heterocyclic system

In the context of total synthesis, a scaffold is a core molecular framework upon which a more complex target molecule is assembled. The rigid pyridine core of this compound, combined with its orthogonally reactive functional groups, makes it a potential scaffold for synthesizing complex natural products or pharmaceutically active molecules. Chemists can selectively address the nitro, bromo, and carboxyl groups in a stepwise fashion to build molecular complexity. For example, the carboxylic acid can be converted to an amide, the nitro group reduced and functionalized, and the bromine atom used in a key carbon-carbon bond-forming reaction, all in a predetermined sequence to achieve a complex target.

Role in the Development of Functional Materials

The electronic properties and coordination capabilities of the pyridine ring, along with the specific substituents of this compound, suggest its utility in the field of materials science.

Aromatic carboxylic acids, particularly those incorporating nitrogen heterocycles, are extensively used as ligands to create coordination polymers and metal-organic frameworks (MOFs). mdpi.com The pyridine nitrogen and the carboxylate group of this compound can act as coordination sites for metal ions. The resulting metal complexes or coordination polymers can exhibit interesting structural, magnetic, or porous properties. For example, 4,4'-(Pyridine-3,5-diyl)dibenzoic acid has been successfully used to assemble a variety of coordination polymers with diverse structures. nih.gov By analogy, this compound could be employed to create novel frameworks. Furthermore, coordination complexes derived from such ligands can be explored for their catalytic activity in various organic reactions, such as Knoevenagel condensations. nih.gov

Metal IonPotential Coordination Site(s)Resulting Structure TypePotential Application
Cobalt(II)Pyridine-N, Carboxylate-O2D or 3D Coordination PolymerCatalysis
Copper(II)Carboxylate-O, Pyridine-NMetal-Organic Framework (MOF)Gas Storage
Lanthanide(III)Carboxylate-O (bridging)Luminescent MaterialSensing

Organic molecules with extensive π-electron systems, modified with electron-donating and electron-withdrawing groups, are of significant interest for their non-linear optical (NLO) properties. researchgate.net These materials can alter the properties of light and have applications in photonics and optical devices. scispace.com The structure of this compound contains a π-conjugated pyridine ring functionalized with a strong electron-withdrawing nitro group. This "push-pull" architecture is a common design principle for NLO chromophores. While the bromine and carboxylic acid are not as strongly donating or withdrawing, they provide handles to modify the molecule further, potentially enhancing its NLO response by introducing stronger donor groups. Theoretical and experimental studies on other organic compounds show that modifying substituents and extending conjugation length can significantly impact third-order NLO properties. mdpi.comnih.gov

The carboxylic acid functionality allows this compound to be incorporated into polymer chains. It can be used as a monomer or comonomer in the synthesis of polyesters or polyamides through condensation polymerization. Alternatively, it can be grafted onto existing polymer backbones by first activating the carboxylic acid group. Introducing this functional pyridine unit into a polymer can modify the polymer's properties, such as thermal stability, conductivity, or affinity for specific surfaces. Such modified polymers could find applications in specialized coatings, membranes, or as functional additives.

Applications in Agrochemical Research

The development of new and effective agrochemicals is a critical area of research aimed at ensuring global food security. Compounds like this compound are of interest to researchers for their potential to serve as building blocks for more complex, biologically active molecules. The presence of multiple functional groups on the pyridine ring allows for a variety of chemical modifications, enabling the synthesis of a diverse range of potential crop protection agents.

Intermediates for Herbicides and Pesticides

Pyridine-based compounds are integral to the synthesis of numerous commercial herbicides and pesticides. The pyridine ring is a common scaffold in agrochemical design due to its favorable biological activity and metabolic stability. While specific herbicides and pesticides derived directly from this compound are not prominently documented in publicly available scientific literature, the general importance of nitropyridine derivatives as intermediates is recognized.

The reactivity of the functional groups on this compound—the bromine atom, the nitro group, and the carboxylic acid—provides multiple points for chemical reactions. For instance, the carboxylic acid group can be converted into esters or amides, while the bromine atom can be replaced through nucleophilic substitution reactions. These transformations are fundamental in building the complex molecular architectures required for herbicidal or pesticidal activity.

The table below illustrates the functional groups of this compound and their potential roles in the synthesis of agrochemicals.

Functional GroupPotential Role in Synthesis
Carboxylic Acid Formation of esters and amides to modify solubility and biological uptake.
Bromine Atom Site for nucleophilic substitution to introduce other functional groups.
Nitro Group Can be reduced to an amino group, allowing for further derivatization.
Pyridine Ring Core scaffold providing structural rigidity and influencing biological activity.

Molecular Design for Crop Protection Agents

The molecular structure of this compound offers several features that are advantageous in the rational design of new crop protection agents. The field of agrochemical design relies on understanding the structure-activity relationships (SAR) of molecules, which dictates how a chemical's structure influences its biological effect.

The pyridine core is a well-known toxophore in many successful agrochemicals. The specific arrangement of substituents on the pyridine ring in this compound can influence its interaction with biological targets in weeds or pests. The electron-withdrawing nature of the nitro group and the halogen atom can affect the electronic properties of the pyridine ring, which in turn can modulate the compound's binding affinity to target enzymes or receptors.

Researchers in agrochemical synthesis can utilize this compound as a starting material to systematically modify its structure and evaluate the impact on biological activity. For example, by altering the groups attached at the bromine or carboxylic acid positions, scientists can fine-tune the molecule's properties to enhance its efficacy against specific target organisms while minimizing its impact on non-target species and the environment. This process of iterative design and testing is fundamental to the discovery of new and improved crop protection solutions.

Role in Medicinal Chemistry: Design, Synthesis, and Pre Clinical Assessment of Biologically Active Analogues

Strategic Design Principles for Nitropyridine-Based Drug Candidates

The design of drug candidates based on the nitropyridine scaffold is a strategic endeavor that leverages the unique electronic properties of this heterocyclic system. The pyridine (B92270) ring itself is a bioisostere of benzene (B151609), with the nitrogen atom enhancing solubility and providing a key site for hydrogen bonding interactions with biological targets. nih.govresearchgate.net The incorporation of a nitro group (-NO2) further refines the molecule's characteristics in several ways.

The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the pyridine ring. svedbergopen.com This electronic modulation can enhance the binding affinity of the molecule to its target receptor. svedbergopen.com Moreover, the nitro group can participate in specific interactions with protein residues, such as π-hole interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with electron-rich regions of a protein, like the lone pairs of oxygen or sulfur atoms. nih.gov

However, the presence of a nitro group can also be a liability in drug design due to potential metabolic reduction to reactive species. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Consequently, a common design strategy involves the bioisosteric replacement of the nitro group with other functionalities that mimic its electronic and steric properties while mitigating toxicity concerns. Examples of bioisosteres for the nitro group include cyano (-CN), trifluoromethyl (-CF3), and various five-membered heterocycles. acs.orgnih.gov

Another key design principle involves utilizing the bromine atom and the carboxylic acid group as handles for further chemical modification. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The carboxylic acid can be converted into amides, esters, and other functional groups to modulate properties such as solubility, cell permeability, and target engagement.

Synthesis of Diversified Compound Libraries

The generation of a diversified library of compounds from 3-bromo-5-nitropyridine-4-carboxylic acid is crucial for exploring the structure-activity relationship and identifying lead candidates. The synthetic versatility of this starting material allows for modifications at three key positions: the bromine atom, the carboxylic acid, and potentially the nitro group.

Functionalization via the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into a variety of other functional groups. Amidation, through coupling with a diverse range of amines, is a common strategy to introduce a wide array of substituents and modulate the hydrogen bonding capacity of the molecule. Esterification with different alcohols can also be employed to alter lipophilicity and pharmacokinetic properties.

Modification at the Bromine Position: The bromine atom on the pyridine ring is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions. libretexts.orgnih.govyoutube.comyoutube.com Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings enable the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups. This allows for a systematic exploration of the steric and electronic requirements of the binding pocket of a biological target.

Modification of the Nitro Group: While direct modification of the nitro group can be challenging, it can be reduced to an amino group, which then serves as a versatile handle for further derivatization. This amino group can be acylated, alkylated, or used to form other nitrogen-containing heterocycles, significantly expanding the chemical space of the compound library.

A general synthetic scheme for the diversification of this compound is presented below:

Molecular Docking and Receptor Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jetir.org This in silico approach is invaluable in medicinal chemistry for prioritizing compounds for synthesis and biological testing, as well as for understanding the molecular basis of ligand-receptor interactions. mdpi.com

In Silico Predictions of Target Interactions (e.g., Dihydrofolate Synthase Inhibition)

Dihydrofolate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of microorganisms, making it an attractive target for antimicrobial agents. nih.gov Sulfonamides are a well-known class of DHPS inhibitors. nih.gov Nitropyridine-containing compounds have also been investigated as potential inhibitors of enzymes in the folate pathway, including dihydrofolate reductase (DHFR), a related enzyme. nih.govdrugbank.com

Molecular docking studies can be employed to predict the binding mode and affinity of this compound analogues within the active site of DHPS. These studies can help to identify key interactions that contribute to binding and guide the design of more potent inhibitors. For instance, a docking simulation might reveal that the nitro group forms a critical hydrogen bond with a specific amino acid residue in the active site, while the substituent introduced at the bromine position occupies a hydrophobic pocket.

The following table shows hypothetical binding energies of designed analogues of this compound against a microbial DHPS, as predicted by a molecular docking simulation.

Compound IDR1 (at Carboxyl)R2 (at Bromo)Predicted Binding Energy (kcal/mol)
BNC-001 OHBr-6.5
BNC-002 NH2Br-6.8
BNC-003 OHPhenyl-7.2
BNC-004 NH2Phenyl-7.5
BNC-005 OH4-Fluorophenyl-7.8
BNC-006 NH24-Fluorophenyl-8.1
BNC-007 OHThiophene-7.6
BNC-008 NH2Thiophene-7.9

Binding Site Analysis and Interaction Modes

A detailed analysis of the docked poses of nitropyridine-based inhibitors can reveal the specific molecular interactions that govern their binding to the target receptor. These interactions can be broadly categorized as:

Hydrogen Bonds: The nitrogen atom of the pyridine ring, the oxygen atoms of the nitro group, and the carboxylic acid or its derivatives are all potential hydrogen bond donors or acceptors. scitechnol.com These interactions are highly directional and play a crucial role in ligand recognition and binding affinity.

Hydrophobic Interactions: Substituents introduced at the bromine position can engage in hydrophobic interactions with nonpolar residues in the active site. The size, shape, and lipophilicity of these substituents can significantly impact the strength of these interactions.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

π-Hole Interactions: As mentioned earlier, the electron-deficient region above the nitrogen atom of the nitro group can form favorable interactions with electron-rich atoms in the protein. nih.gov

Understanding these interaction modes is critical for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. youtube.com For analogues of this compound, SAR studies involve systematically varying the substituents at different positions and correlating these changes with the observed biological response. nih.gov

Effects of Substituent Variations on Biological Response

The biological activity of nitropyridine derivatives can be finely tuned by altering the nature of the substituents on the pyridine ring.

Substituents at the Carboxylic Acid Position: Converting the carboxylic acid to an amide or ester can have a profound effect on biological activity. The nature of the amine or alcohol used in this conversion can influence solubility, cell permeability, and the ability to form hydrogen bonds with the target. For example, introducing a small, polar amine may enhance aqueous solubility, while a larger, more lipophilic amine may improve membrane permeability.

Substituents at the Bromine Position: The substituent introduced at this position can probe the steric and electronic environment of a specific region of the target's binding site. A bulky substituent may enhance binding through increased van der Waals interactions, but only if the binding pocket can accommodate it. The electronic nature of the substituent (electron-donating or electron-withdrawing) can also influence binding affinity.

Position and Nature of the Nitro Group: The strong electron-withdrawing nature of the nitro group generally enhances activity, but its position on the ring is critical. Moving the nitro group to a different position can dramatically alter the electronic properties of the pyridine ring and its interaction with the target. As discussed, replacing the nitro group with a bioisostere can be a key strategy for optimizing both potency and safety.

The following table presents hypothetical SAR data for a series of this compound analogues tested for their inhibitory activity against a target enzyme.

Compound IDR1 (at Carboxyl)R2 (at Bromo)R3 (at Nitro position)IC50 (µM)
BNC-001 OHBrNO215.2
BNC-003 OHPhenylNO28.5
BNC-004 NH2PhenylNO25.1
BNC-006 NH24-FluorophenylNO22.3
BNC-009 NH24-MethoxyphenylNO27.8
BNC-010 NH2PhenylCN6.4
BNC-011 NH2PhenylCF34.9

From this hypothetical data, several SAR trends can be observed. The conversion of the carboxylic acid to an amide (BNC-003 vs. BNC-004) improves activity. The introduction of an electron-withdrawing fluorine atom on the phenyl ring at the R2 position further enhances potency (BNC-006), while an electron-donating methoxy (B1213986) group is detrimental (BNC-009). Furthermore, replacing the nitro group with bioisosteric cyano or trifluoromethyl groups (BNC-010 and BNC-011) retains significant activity, suggesting these are viable alternatives for mitigating potential toxicity associated with the nitro moiety.

Pharmacophore Elucidation

A pharmacophore model specifically for this compound has not been described in the scientific literature. Generally, pharmacophore models for anticancer or antimicrobial agents containing pyridine cores often feature hydrogen bond donors and acceptors, aromatic regions, and sometimes halogen bond donors. The nitro group in the target compound could act as a strong hydrogen bond acceptor and influence the electronic properties of the pyridine ring, while the carboxylic acid can serve as both a hydrogen bond donor and acceptor. The bromine atom could potentially engage in halogen bonding, a type of interaction increasingly recognized for its importance in ligand-protein binding. However, without experimental data on its biological targets, any proposed pharmacophore model would be purely speculative.

In Vitro Efficacy Studies (e.g., Antimicrobial, Anticancer, Anti-inflammatory Potential)

A thorough search of scientific databases reveals no published in vitro efficacy studies for this compound itself. While related compounds, such as other substituted nitropyridines and bromo-aromatic acids, have been investigated for their potential antimicrobial, anticancer, and anti-inflammatory activities, these findings cannot be directly extrapolated to the specific compound . The unique substitution pattern of this compound would significantly influence its physicochemical properties and, consequently, its biological activity.

Inhibition of Enzyme Activity

There is no available data documenting the inhibitory activity of this compound against any specific enzymes. Research on analogous structures suggests that nitropyridine derivatives can act as enzyme inhibitors. For instance, some nitropyridines have been found to inhibit enzymes like urease and chymotrypsin. Furthermore, broader classes of pyridine carboxylic acids have been explored as inhibitors for a wide range of enzymes. However, without direct experimental evidence, it is not possible to ascertain if this compound possesses any significant enzyme inhibitory properties.

Interaction with Cellular Targets

Specific cellular targets for this compound have not been identified. Studies on other nitropyridine analogues have shown interactions with various cellular components. For example, some 3-nitropyridine (B142982) derivatives have been identified as microtubule-targeting agents, leading to cell cycle arrest and exhibiting anticancer effects. Whether this compound shares this or any other mechanism of action remains to be investigated through dedicated biological screening and target identification studies.

Advanced Analytical Methodologies for Characterization Beyond Basic Identification

Chromatographic Techniques for Purity and Composition Analysis (HPLC, GC-MS)

Chromatographic methods are indispensable for assessing the purity and identifying potential impurities in samples of 3-Bromo-5-nitropyridine-4-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities or derivatives of the target compound. Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification to form a more volatile methyl ester) is often a necessary prerequisite for GC-MS analysis. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer, providing information on their molecular weight and fragmentation patterns.

Table 1: Illustrative Chromatographic Conditions for the Analysis of a Substituted Pyridine (B92270) Carboxylic Acid

Parameter HPLC GC-MS (of a derivatized form)
Column C18, 4.6 x 150 mm, 5 µm Capillary column (e.g., HP-5ms)
Mobile Phase/Carrier Gas Acetonitrile:Water with 0.1% Formic Acid Helium
Flow Rate 1.0 mL/min 1.2 mL/min
Detection UV at 254 nm Mass Spectrometry (EI mode)
Temperature Ambient Inlet: 250°C, Oven: Gradient program

Thermal Analysis (TGA, DSC) for Stability Studies

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis can identify the decomposition temperature of the compound and reveal the presence of residual solvents or water.

Table 2: Representative Thermal Analysis Data for a Halogenated Aromatic Carboxylic Acid

Technique Observation Temperature Range
TGA Onset of decomposition > 250°C
DSC Sharp endothermic peak (melting) 180-200°C

Microscopic Techniques for Crystalline Morphologies

The crystalline structure and morphology of this compound can be investigated using microscopic techniques. These methods provide valuable information about the solid-state properties of the compound, which can influence its solubility, dissolution rate, and bioavailability. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the crystal habit, particle size, and surface morphology.

Advanced Elemental Analysis and Isotopic Labeling Studies

Advanced Elemental Analysis provides a precise determination of the elemental composition of this compound, confirming its empirical formula. High-resolution mass spectrometry is a key technique in this regard, offering highly accurate mass measurements.

Isotopic Labeling Studies , while less common for routine characterization, are powerful tools for elucidating reaction mechanisms and metabolic pathways. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecule, researchers can trace the fate of the compound in various chemical and biological systems using techniques like NMR spectroscopy and mass spectrometry.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

Currently, detailed and optimized synthetic routes specifically for 3-Bromo-5-nitropyridine-4-carboxylic acid are not extensively documented in publicly available research. Future investigations could focus on developing efficient and scalable methods for its preparation. This could involve exploring various starting materials and reaction conditions to improve yield, purity, and cost-effectiveness. Research in this area could draw inspiration from synthetic strategies for other substituted pyridine (B92270) carboxylic acids. A key focus would be to identify pathways that offer high regioselectivity and functional group tolerance, which are crucial for the synthesis of complex molecules.

Development of Asymmetric Transformations

The development of asymmetric transformations for derivatives of this compound represents a significant and currently unexplored area of research. Given the importance of chirality in medicinal chemistry, the introduction of stereocenters into molecules derived from this scaffold could lead to the discovery of novel therapeutic agents. Future research could explore the use of chiral catalysts or auxiliaries to achieve enantioselective reactions at or near the pyridine ring. The synthesis of enantiomerically pure derivatives would be a critical step towards understanding their structure-activity relationships.

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The application of flow chemistry and other sustainable synthesis technologies to the production and modification of this compound is a promising avenue for future work. Continuous flow processes can offer advantages in terms of safety, efficiency, and scalability, particularly for reactions involving nitrated compounds which can be hazardous in large-scale batch production. Research in this domain would involve the design and optimization of flow reactor setups for key synthetic steps, potentially leading to greener and more economical manufacturing processes.

Investigation of Photochemical Reactivity

The photochemical reactivity of this compound remains an uninvestigated field. The presence of both a nitro group and a bromine atom on the pyridine ring suggests potential for interesting photochemical transformations. Future studies could explore its behavior under various light conditions, with and without photosensitizers, to uncover novel reactions such as photo-induced substitutions or cyclizations. Such research could open up new synthetic routes to complex heterocyclic structures that are not accessible through traditional thermal methods.

Expansion of Medicinal Chemistry Applications to New Target Classes

While the broader class of pyridine derivatives is well-represented in pharmaceuticals, the specific medicinal chemistry applications of this compound have not been reported. Future research should focus on synthesizing a library of derivatives and screening them against a diverse range of biological targets. The unique electronic and steric properties imparted by the bromo and nitro substituents could lead to interactions with novel protein targets, potentially yielding new leads for various diseases.

Advanced Computational Modeling for Predictive Science

Advanced computational modeling presents an opportunity to predict the properties and reactivity of this compound and its derivatives, thereby guiding experimental work. Future research could employ density functional theory (DFT) and other computational methods to study its electronic structure, reaction mechanisms, and potential interactions with biological macromolecules. These in silico studies could accelerate the discovery of new applications by prioritizing synthetic targets and predicting their biological activities.

Potential in Supramolecular Chemistry and Crystal Engineering

The potential of this compound in supramolecular chemistry and crystal engineering is another area ripe for exploration. The presence of a carboxylic acid group, a pyridine nitrogen, and a bromine atom provides multiple sites for non-covalent interactions, such as hydrogen bonding and halogen bonding. Future research could investigate the self-assembly of this molecule and its co-crystallization with other compounds to form novel supramolecular architectures with interesting material properties, such as in the development of new functional materials or in understanding molecular recognition processes.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-nitropyridine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves electrophilic aromatic substitution or halogenation of pyridine derivatives. For example, bromination of 5-nitropyridine-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions can yield the target compound. Precursors like 2-bromo-5-nitropyridine (CAS 4487-59-6) are commercially available and serve as intermediates . Key parameters include temperature (0–25°C to minimize side reactions) and solvent choice (e.g., acetic acid for protonation control). Yield optimization requires monitoring by HPLC or LC-MS to detect intermediates like bromo-nitro adducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR can confirm the substitution pattern on the pyridine ring. The carboxylic proton appears as a broad peak near δ 12–13 ppm, while aromatic protons resonate between δ 8.5–9.5 ppm .
  • FT-IR : Stretching vibrations for the nitro group (1520–1350 cm1^{-1}), carboxylic acid (2500–3300 cm1^{-1}), and C-Br (600–500 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Q. How does the compound’s solubility impact its utility in cross-coupling reactions?

The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating Suzuki-Miyaura or Ullmann couplings. However, the nitro group’s electron-withdrawing effect can reduce reactivity. Pre-functionalization (e.g., methyl ester protection of the carboxylic acid) improves solubility in non-polar solvents for Pd-catalyzed reactions .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models the compound’s HOMO-LUMO gaps and charge distribution. Studies using the 6-311++G(d,p) basis set reveal that the nitro group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity at the C-3 bromine site for nucleophilic substitution . For reaction pathway analysis, transition-state calculations (e.g., NEB method) can predict activation barriers for decarboxylation or nitro reduction .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Comparative studies (e.g., SAR tables) highlight substituent effects. For example, replacing the nitro group in this compound with a methyl group reduces antitumor activity by 40% in vitro . Discrepancies may arise from assay conditions (e.g., pH affecting carboxylic acid ionization). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and control for impurities via HPLC purity checks (>95%) .

Q. What strategies mitigate degradation during long-term storage?

  • Storage : Lyophilize and store at -20°C under inert gas (Ar/N2_2) to prevent hydrolysis of the nitro group or decarboxylation.
  • Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to suppress radical-mediated degradation .
  • Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products like 5-nitropyridine-4-carboxylic acid .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

The C-3 bromine’s meta position to the nitro group creates steric hindrance, favoring substitution at C-4 (carboxylic acid) or C-6. Computational electrostatic potential maps show higher electron density at C-6, making it susceptible to electrophilic attack. For example, Pd-catalyzed C-H arylation at C-6 achieves >80% selectivity using bulky ligands (e.g., SPhos) .

Q. What experimental and computational approaches validate proposed reaction mechanisms?

  • Isotopic Labeling : 15^{15}N-labeled nitro groups track nitro-to-amine reduction pathways via 15^{15}N NMR .
  • DFT-MD Simulations : Model intermediates in decarboxylation reactions to identify rate-limiting steps (e.g., CO2_2 release vs. proton transfer) .
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} values to distinguish concerted vs. stepwise mechanisms .

Methodological Considerations Table

Research AspectKey TechniqueReference
Synthesis OptimizationControlled bromination with NBS in acetic acid
Computational ModelingB3LYP/6-311++G(d,p) for HOMO-LUMO analysis
Degradation AnalysisLC-MS accelerated stability studies
Regioselectivity ControlPd-catalyzed C-H arylation with SPhos ligand

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.